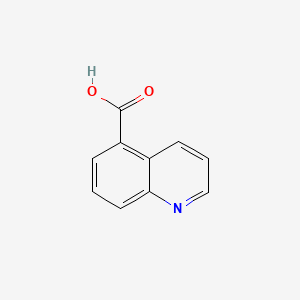

Quinoline-5-carboxylic acid

Übersicht

Beschreibung

Quinoline-5-carboxylic acid is an important organic compound with a quinoline ring structure substituted with a carboxylic acid group at the fifth position. This compound is widely used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinoline-5-carboxylic acid can be synthesized through several methods, including:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a β-ketoester, followed by cyclization to form the quinoline ring.

Skraup Synthesis: This classical method involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid.

Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: Quinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form quinoline-5-carboxylate derivatives.

Reduction: The carboxylic acid group can be reduced to form quinoline-5-methanol derivatives.

Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Quinoline-5-carboxylate derivatives.

Reduction: Quinoline-5-methanol derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Quinoline-5-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of quinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . Additionally, it can interact with receptors and enzymes involved in cell signaling pathways, contributing to its potential anticancer and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Quinoline-5-carboxylic acid can be compared with other similar compounds, such as:

Quinoline-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.

Quinoline-6-carboxylic acid: Similar structure but with the carboxylic acid group at the sixth position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activities. Its position-specific interactions with molecular targets make it a valuable compound in various fields of research and industry .

Biologische Aktivität

Quinoline-5-carboxylic acid (Q5CA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₁₀H₇NO₂

- Molecular Weight : 173.17 g/mol

- Melting Point : >300 °C

- Boiling Point : 386.5 °C at 760 mmHg

- Density : 1.3 g/cm³

Q5CA is characterized by a quinoline ring structure with a carboxylic acid functional group, which contributes to its reactivity and biological activity.

1. Antiproliferative Activity

Research has demonstrated that Q5CA and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study indicated that quinoline-based compounds, including those with the carboxylic acid group, showed comparable activity to cisplatin against P388 leukemia cells, although they were less effective against neuroepithelioma cells (SK-N-MC) .

2. Diuretic Activity

This compound derivatives have been investigated for their diuretic properties. A study comparing the diuretic effects of Q5CA derivatives with hydrochlorothiazide revealed that some compounds exhibited superior diuretic activity, suggesting their potential as effective diuretics . The mechanism appears to involve the inhibition of aldosterone production, which is crucial for sodium retention and water balance in the body.

3. Antimicrobial and Antiparasitic Properties

Q5CA has been shown to possess antibacterial, antifungal, and antimalarial activities. Its derivatives are being explored for their potential as new antimicrobial agents due to their ability to disrupt microbial cell function .

Structure-Activity Relationships (SAR)

The biological activity of Q5CA is closely related to its structural features. Modifications in the quinoline ring or the carboxylic acid group can significantly alter its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Substitution on the quinoline ring | Enhanced antiproliferative activity |

| Variation in side chains | Altered diuretic and antimicrobial properties |

| Presence of electron-withdrawing groups | Increased potency against specific targets |

Case Study 1: Antiproliferative Effects

In a study evaluating various quinoline derivatives, compounds containing the 8-carboxylic acid group alongside Q5CA displayed potent antiproliferative activity against cancer cell lines, indicating a promising avenue for cancer treatment development .

Case Study 2: Diuretic Efficacy

A comparative analysis of Q5CA derivatives demonstrated that certain compounds not only surpassed hydrochlorothiazide in diuretic efficacy but also exhibited lower toxicity levels. This finding suggests that these derivatives could serve as safer alternatives for managing hypertension and fluid retention .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Quinoline-5-carboxylic acid, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via cyclization of substituted anilines with glyoxylic acid derivatives or through catalytic oxidation of quinoline precursors. For example, cyclocondensation reactions under acidic conditions (e.g., H₂SO₄) yield the quinoline core, followed by carboxylation at the 5-position . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the quinoline backbone and carboxylic acid proton (δ ~12-13 ppm) .

- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted intermediates) .

- FT-IR : To identify carboxyl C=O stretching (1700–1720 cm⁻¹) and aromatic C-H vibrations .

- Elemental Analysis : To validate empirical formula (C₁₀H₇NO₂) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact .

- Store in sealed containers away from oxidizers; spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

- Emergency measures: For ingestion, rinse mouth with water (do not induce vomiting); for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its pharmacological activity in receptor-binding studies?

- Methodological Answer : The carboxylic acid group enhances hydrogen bonding with target receptors (e.g., 5-HT₂B/5-HT₂C serotonin receptors). Computational docking studies (e.g., AutoDock Vina) reveal that the planar quinoline ring facilitates π-π stacking with aromatic residues, while substituents at the 2-position (e.g., trifluoromethyl) modulate selectivity. For example, 8-methoxy-2-(trifluoromethyl) derivatives show reduced 5-HT₂C affinity (pKi ~5.39) due to steric hindrance .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize protocols: Use identical cell models (e.g., HEK-293 for 5-HT₂B assays) and control for pH/temperature .

- Validate purity: Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values; employ LC-MS for batch verification .

- Apply statistical rigor: Use ANOVA to compare datasets and meta-analysis to contextualize outliers .

Q. What computational strategies predict the binding dynamics of this compound analogs with protein targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model ligand-receptor interactions over 100-ns trajectories, highlighting stable binding conformers .

- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features (e.g., electron-withdrawing substituents) with activity .

- Free Energy Perturbation (FEP) : Quantify ΔG binding for derivatives, guiding rational design of high-affinity analogs .

Q. How can researchers design SAR studies to optimize the anti-inflammatory activity of this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce electron-donating groups (e.g., -OCH₃) at the 8-position to enhance COX-2 inhibition .

- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole moiety to improve metabolic stability while retaining hydrogen-bonding capacity .

- In Vivo Validation : Use murine models (e.g., carrageenan-induced paw edema) to assess efficacy and toxicity (LD₅₀) .

Eigenschaften

IUPAC Name |

quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYMXZBXQCGRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283135 | |

| Record name | Quinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-53-5 | |

| Record name | 5-Quinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.